3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a thiadiazole ring, an ethoxy group, and a dichloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of 2,4-dichloroaniline with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Coupling with Chromen-2-one: The thiadiazole derivative is then coupled with 8-ethoxy-2H-chromen-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloroanilino moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiadiazoles.
Scientific Research Applications
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2-Methyltetrahydrofuran: A biomass-derived solvent used as a greener alternative in organic synthesis.
4-Amino-2-(trifluoromethyl)benzonitrile: A starting material for the synthesis of benzimidazoles with potential anticancer properties.
Uniqueness
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and dichloroanilino moiety provide versatile sites for chemical modification, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCAVSWVSADKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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